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molecular formula C29H38N2 B082099 Benzenamine, 4,4'-(phenylmethylene)bis[N,N-diethyl-3-methyl- CAS No. 15008-36-3

Benzenamine, 4,4'-(phenylmethylene)bis[N,N-diethyl-3-methyl-

Cat. No. B082099
M. Wt: 414.6 g/mol
InChI Key: XXWVEJFXXLLAIB-UHFFFAOYSA-N
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Patent
US04421838

Procedure details

After dissolving 45 mg of selenium dioxide, 0.4 g of a polycarbonate resin (having the same composition as the resin used for CTL in Example 1), and 280 mg of 4,4'-benzylidenebis(N,N-diethyl-m-toluidine) in 5 g of N,N-dimethylformamide and then dissolving therein 145 mg of trimethylhydroquinone, the solution obtained was immediately coated on an aluminum-vapor deposited polyester film (same as in Example 1) using a coating rod and dried for one hour under hot blast of 60° C. to form a photoconductive layer. The color of the photoconductive layer was deep red and the thickness was 8 μm. The photoconductive layer was heat-treated as in Example 1. The initial light discharge speed was 0.7 (V0 =-350 volts (saturated potential)).
Quantity
45 mg
Type
reactant
Reaction Step One
[Compound]
Name
polycarbonate
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Se](=O)=[O:2].[CH:4](C1C=CC(N(CC)CC)=CC=1C)([C:11]1C=C[C:14](N(CC)CC)=[CH:13][C:12]=1[CH3:22])[C:5]1C=CC=C[CH:6]=1.CN(C)[CH:37]=[O:38]>>[CH3:6][C:5]1[C:37]([OH:38])=[C:13]([CH3:14])[C:12]([CH3:22])=[C:11]([CH:4]=1)[OH:2]

Inputs

Step One
Name
Quantity
45 mg
Type
reactant
Smiles
[Se](=O)=O
Name
polycarbonate
Quantity
0.4 g
Type
reactant
Smiles
Step Two
Name
Quantity
280 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=C(C=C(N(CC)CC)C=C1)C)C1=C(C=C(N(CC)CC)C=C1)C
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolving

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=C(C(=C(O)C1)C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 145 mg
YIELD: CALCULATEDPERCENTYIELD 234.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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